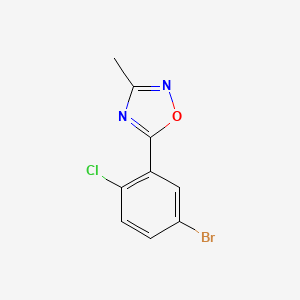
5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the reaction of 5-bromo-2-chlorobenzyl alcohol with t-butyl acrylate in the presence of palladium acetate and triphenylphosphine (PPh3) at elevated temperatures . The detailed synthetic pathway and optimization conditions can be found in relevant literature.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Characterization
5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole and related compounds are prominently featured in the synthesis and characterization of new heterocyclic compounds. They are used as core structures or intermediates in creating novel compounds with potential applications in various fields. The synthesis processes often involve complex reactions, showcasing the compound's versatility in forming heterocyclic fused rings and other derivatives (Abbas, Hussain, & Shakir, 2017).
Antimicrobial and Antioxidant Properties
Several studies highlight the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds exhibit significant inhibitory activity against various bacterial strains, showcasing their potential as antimicrobial agents. Additionally, the antioxidant properties of certain derivatives have been explored, demonstrating their ability to scavenge radicals and induce the body's endogenous defense systems, potentially making them valuable as antioxidants (Siddiqui et al., 2014), (Shehzadi et al., 2018).
Insecticidal Activity
The insecticidal potential of 1,3,4-oxadiazole derivatives has also been a focus of research. Studies indicate that certain derivatives exhibit promising insecticidal activities against specific pests, opening avenues for their use in pest control and management (Qi et al., 2014).
Luminescent Properties and Electronic Applications
The luminescent properties of certain oxadiazole derivatives make them interesting for applications in electronic devices, such as organic light-emitting diodes (OLEDs). These compounds contribute to the efficiency and performance of OLEDs by facilitating delayed fluorescence and improving efficiency roll-off at high current densities (Cooper et al., 2022).
Enzyme Inhibition
1,3,4-Oxadiazole derivatives have been investigated for their enzyme inhibitory activities, particularly against lipase, α-glucosidase, and other enzymes. The ability to inhibit these enzymes highlights the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction (Rehman et al., 2013).
Propriétés
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5-12-9(14-13-5)7-4-6(10)2-3-8(7)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAZGGMQQJAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



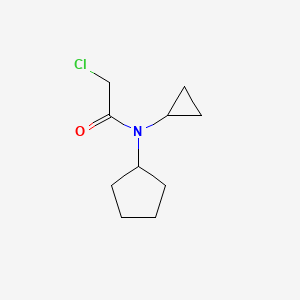
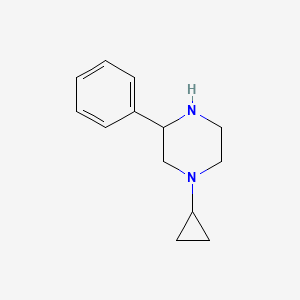
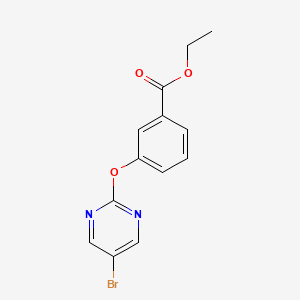
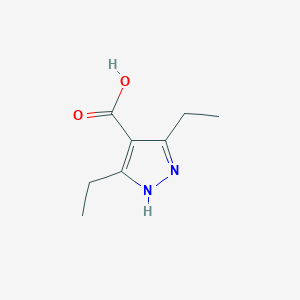
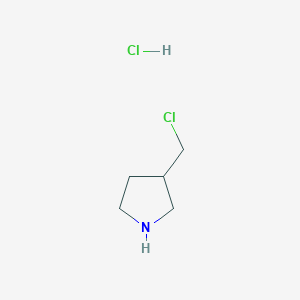
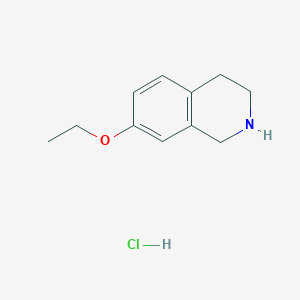
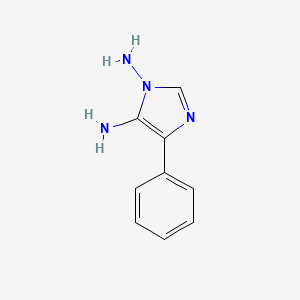
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)
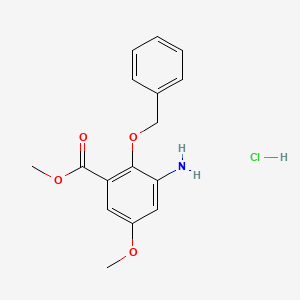
![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)
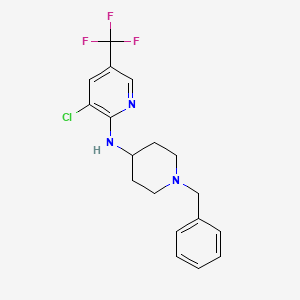
![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)
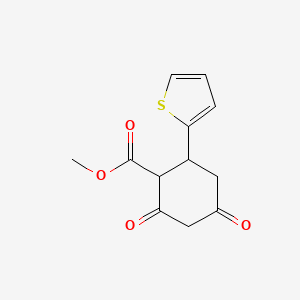
![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)